

Comparative Guide to the Enzymatic Cross-Reactivity of 4-Amino-N-ethylbenzenesulfonamide

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Compound of Interest

Compound Name:	4-Amino-N-ethylbenzenesulfonamide
Cat. No.:	B167918

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of **4-Amino-N-ethylbenzenesulfonamide**, a primary sulfonamide compound. The primary focus of available research has been on its interaction with the carbonic anhydrase family of enzymes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to provide a comprehensive overview for research and drug development purposes.

Executive Summary

4-Amino-N-ethylbenzenesulfonamide is a member of the sulfonamide class of compounds, which are known to interact with specific enzyme targets. Extensive research has characterized benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. The primary sulfonamide moiety is a key pharmacophore for this interaction.

Additionally, as a sulfonamide, **4-Amino-N-ethylbenzenesulfonamide** is expected to exhibit inhibitory activity against dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in many microorganisms. This mechanism is the basis for the antibacterial effects of sulfa drugs.

Comprehensive enzymatic profiling of **4-Amino-N-ethylbenzenesulfonamide** against a broader range of enzyme families, such as kinases and proteases, is not extensively documented in publicly available literature. Therefore, this guide will focus on its well-established interaction with carbonic anhydrases and its predicted activity against dihydropteroate synthase.

Enzyme Inhibition Profile

The inhibitory activity of **4-Amino-N-ethylbenzenesulfonamide** and related compounds is primarily directed towards carbonic anhydrases. While specific inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for **4-Amino-N-ethylbenzenesulfonamide** against a full panel of CA isoforms are not consistently available, the data for the parent compound, sulfanilamide, and other closely related 4-aminobenzenesulfonamide derivatives provide a strong indication of its expected activity profile.

Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms by Related Sulfonamides

Enzyme Isoform	Compound	Inhibition Constant (Ki)	Reference
hCA I	Sulfanilamide	25 μ M - 50 μ M	[1]
hCA II	Sulfanilamide	0.24 μ M - 2.0 μ M	[1]
hCA VI	Sulfanilamide	0.9 μ M - 9.9 μ M	[1]
hCA VII	Sulfanilamide	0.07 μ M	[1]
hCA IX	4-amino-N-ethylbenzenesulfonamide	Promising inhibition noted	[2]
hCA XII	Sulfanilamide	0.037 μ M	[1]
hCA XIII	Sulfanilamide	0.035 μ M	[1]

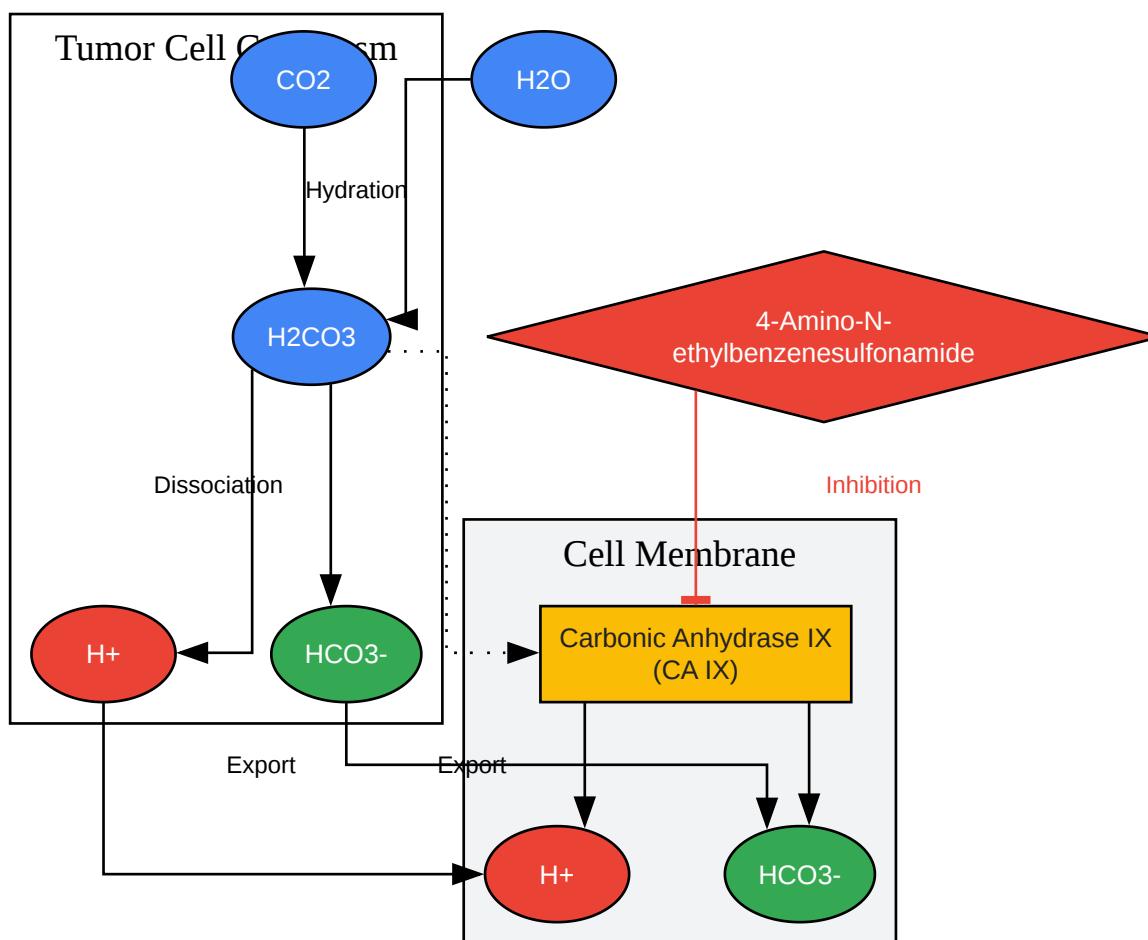
Note: The binding affinity can vary based on the specific assay conditions (e.g., temperature and pH). [1] The binding affinity of **4-Amino-N-ethylbenzenesulfonamide** to carbonic

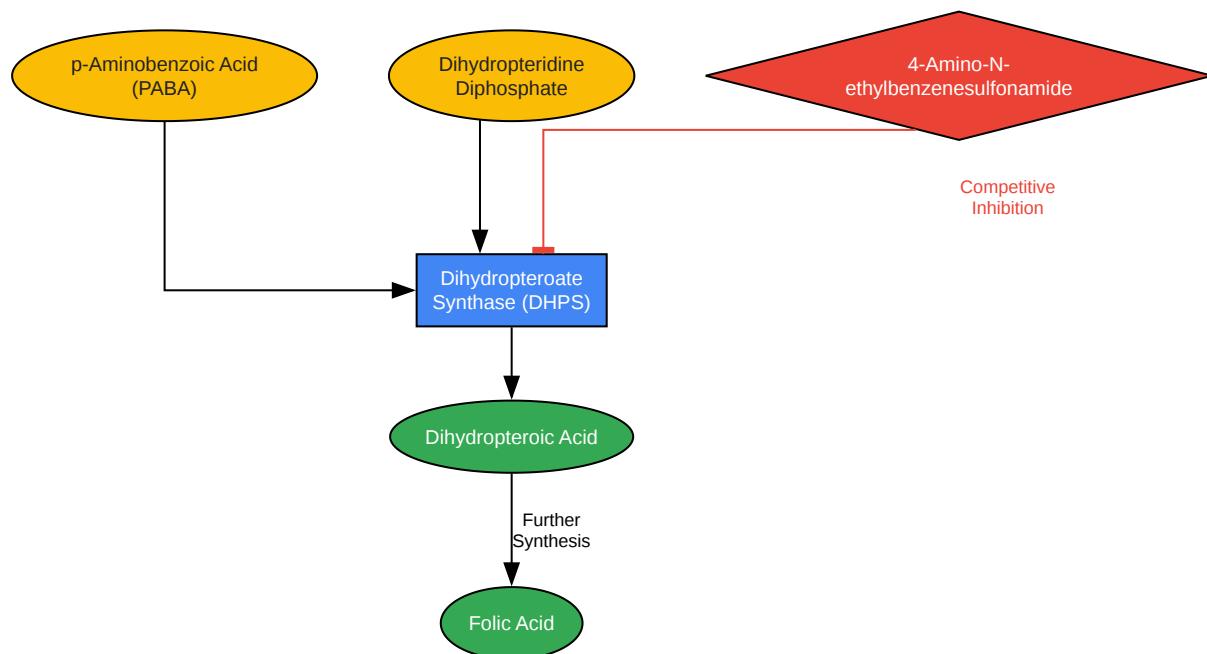
anhydrase IX has been quantitatively assessed, indicating its potential as a selective inhibitor against this enzyme in comparison to others like carbonic anhydrase II.[2]

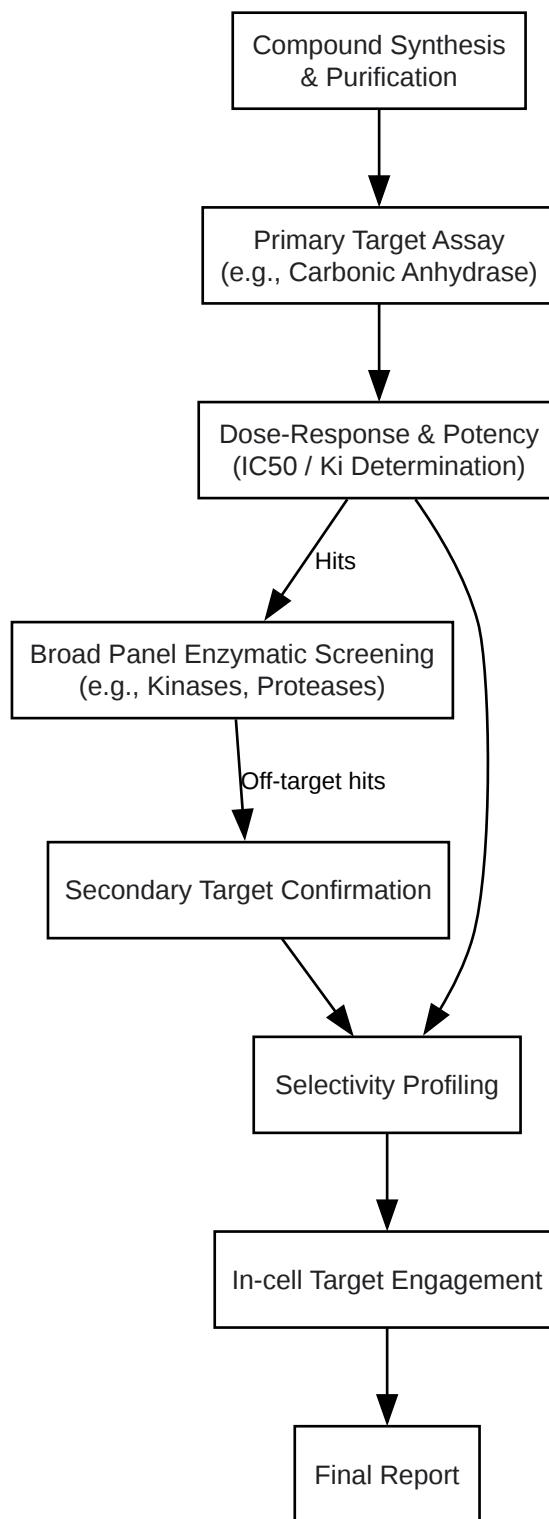
Signaling Pathways and Mechanisms of Action

Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to processes such as pH regulation, CO₂ transport, and ion secretion. In certain pathologies, including some cancers, specific CA isoforms (e.g., CA IX and XII) are overexpressed and contribute to the tumor microenvironment. By inhibiting these enzymes, compounds like **4-Amino-N-ethylbenzenesulfonamide** can disrupt these pathological processes. The primary sulfonamide group of benzenesulfonamides coordinates to the zinc ion in the active site of carbonic anhydrases, leading to competitive inhibition.







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